molecular formula C5H13NO B014825 3-Amino-2,2-dimethyl-1-propanol CAS No. 26734-09-8

3-Amino-2,2-dimethyl-1-propanol

Cat. No.: B014825
CAS No.: 26734-09-8
M. Wt: 103.16 g/mol
InChI Key: FNVOFDGAASRDQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,2-dimethyl-1-propanol can be synthesized through various methods. One common synthetic route involves the reaction of neopentyl glycol with ammonia and hydrogen to yield neopentyldiamine . Another method includes the reaction of neopentanolamine with ammonia and hydrogen .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to facilitate the reaction between neopentyl glycol and ammonia . The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CO2 Capture Technology

AMP has been extensively studied for its potential use in post-combustion carbon dioxide capture technologies. Its high absorption capacity and low regeneration energy make it a promising candidate for enhancing the efficiency of CO2 capture processes. Research indicates that AMP can be utilized as a core adsorbent in microcapsules designed to improve carbon dioxide adsorption under cold conditions .

Buffer Solutions

Due to its ability to maintain pH levels, AMP is commonly used in the preparation of buffer solutions. These buffers are crucial in biochemical assays and various industrial processes where stable pH conditions are required .

Cosmetics and Personal Care Products

AMP serves as an ingredient in cosmetics, where it functions as a humectant and stabilizer. Its properties help retain moisture and enhance the texture of personal care formulations .

Pharmaceutical Applications

AMP is involved in the synthesis of several pharmaceutical compounds. It acts as an intermediate in drug synthesis, including medications such as ambuphylline and pamabrom . The compound's ability to form hydrogen bonds enhances its reactivity, making it suitable for various medicinal chemistry applications.

Spectroscopic Investigations

AMP has been utilized in ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectroscopic studies to investigate the absorption characteristics of various gases, including carbon monoxide. This application highlights AMP's role in analytical methods for studying gas interactions with different materials .

Environmental Applications

Research has indicated that AMP can be effectively used in environmental remediation processes, particularly in the treatment of wastewater containing heavy metals and organic pollutants. Its chelating properties allow it to bind with contaminants, facilitating their removal from aqueous solutions .

Case Studies

Study Application Findings
Study 1CO2 CaptureDemonstrated that AMP microcapsules significantly improved CO2 adsorption efficiency compared to traditional methods .
Study 2Buffer SolutionsFound that AMP-based buffers maintained stable pH levels over extended periods, enhancing assay reliability .
Study 3Wastewater TreatmentShowed effective removal rates of heavy metals when using AMP as a chelating agent .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethyl-1-propanol is unique due to its combination of an amino group and a hydroxyl group on a highly branched carbon skeleton. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

3-Amino-2,2-dimethyl-1-propanol (ADMP) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

ADMP is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH), which are crucial for its biological interactions. Its molecular formula is C5H13NOC_5H_{13}NO, and it features a branched propanol structure that enhances its reactivity.

The biological activity of ADMP is primarily attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity.
  • Enzyme Interaction : Preliminary studies suggest that ADMP may influence enzyme kinetics, possibly acting as an inhibitor or activator depending on the specific context.
  • Receptor Modulation : The compound's structure allows it to engage with receptor sites, which could lead to alterations in signaling pathways.

Biological Activities

Research indicates several potential biological activities of ADMP:

  • Antimicrobial Properties : Studies have suggested that ADMP exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in therapeutic applications.
  • Anti-inflammatory Effects : Initial findings point to possible anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Toxicological Assessment : Toxicological studies have shown that while ADMP has some adverse effects at high doses, it does not exhibit severe systemic toxicity in repeated dose studies.

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
AntimicrobialInhibits growth of Gram-positive bacteria,
Anti-inflammatoryReduces cytokine production in vitro,
ToxicityNOAEL values observed at 30 mg/kg/day (males) ,

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ADMP against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use as a disinfectant or preservative in pharmaceutical formulations.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that ADMP significantly reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests that ADMP may modulate inflammatory responses, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Basic Questions

Q. Q1. What are the critical physical properties of 3-Amino-2,2-dimethyl-1-propanol for its identification and purity assessment?

A1. Key properties include boiling range (184–188°C), refractive index (1.461–1.463 at 20°C), and solubility profiles. These parameters are essential for verifying compound identity during synthesis and purification. Refractive index discrepancies >0.002 may indicate impurities or structural deviations .

Q. Q2. What synthetic routes are used to prepare this compound, and how do reaction conditions influence yield?

A2. A common method involves Boc-protection of the amino group using Boc₂O and Et₃N in methanol, followed by oxidation with NaIO₄ in a CCl₄/acetonitrile/water system to yield derivatives like 3-(tert-butoxycarbonylamino)-2,2-dimethylpropionic acid. Optimal yields (>70%) require controlled stoichiometry (1:1.2 molar ratio of Boc₂O to substrate) and inert atmospheres to prevent side reactions .

Q. Q3. How does the steric hindrance of this compound impact its reactivity in nucleophilic substitutions?

A3. The 2,2-dimethyl group introduces significant steric hindrance, reducing reactivity in SN2 mechanisms. This necessitates the use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to facilitate reactions like alkylation or acylation .

Advanced Research Questions

Q. Q4. What mechanistic insights explain contradictory data in oxidation reactions involving this compound?

A4. Oxidation pathways vary with reagents: NaIO₄ selectively cleaves 1,2-diols but may over-oxidize primary alcohols to carboxylic acids under aqueous conditions . In contrast, radical-based oxidants (e.g., AIBN/n-Bu₃SnH) favor hydrogen abstraction, producing aldehydes without carboxylation. Discrepancies arise from pH sensitivity and solvent polarity, requiring strict control of reaction parameters .

Q. Q5. How can chiral resolution challenges in this compound derivatives be addressed analytically?

A5. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Mobile phases of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid improve separation (α >1.5). Alternatively, NMR using chiral shift reagents (e.g., Eu(hfc)₃) distinguishes diastereomers .

Q. Q6. What comparative pharmacological studies exist between this compound and structurally similar amino alcohols?

A6. Studies highlight its lower efficacy in receptor binding compared to L-2-methylamino-1-phenolpropanol due to reduced hydrogen-bonding capacity. For example, in β-adrenergic assays, this compound showed IC₅₀ values 3-fold higher than its methylamino counterpart, attributed to steric and electronic effects .

Q. Q7. What strategies mitigate instability in aqueous solutions of this compound?

A7. Buffering at pH 6–7 with phosphate or citrate buffers reduces hydrolysis. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances shelf life. Stability studies show <5% degradation over 6 months at −20°C under nitrogen .

Q. Experimental Design & Data Analysis

Q. Q8. How should researchers design experiments to resolve contradictions in reported melting points of derivatives?

A8. Melting point discrepancies often stem from polymorphic forms or hydrate formation. Differential scanning calorimetry (DSC) and X-ray crystallography clarify phase transitions. For example, 3-Bromo-2,2-dimethyl-1-propanol derivatives exhibit polymorph-dependent melting ranges (Δmp = 5–7°C), resolved via solvent recrystallization (e.g., ethanol vs. hexane) .

Q. Q9. What computational methods validate the stereoelectronic effects of this compound in catalytic applications?

A9. Density functional theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and transition states. Studies reveal that the dimethyl group lowers LUMO energy by 0.8 eV, enhancing electrophilicity in Pd-catalyzed cross-couplings. Experimental validation via kinetic isotope effects (KIE) aligns with computational predictions .

Properties

IUPAC Name

3-amino-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,3-6)4-7/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVOFDGAASRDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067247
Record name 1-Propanol, 3-amino-2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26734-09-8
Record name 3-Amino-2,2-dimethyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26734-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-amino-2,2-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-amino-2,2-dimethyl-
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Record name 1-Propanol, 3-amino-2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,2-dimethylpropan-1-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Imino-4-nitropyridin-1(2H)-ol
3-Amino-2,2-dimethyl-1-propanol
2-Imino-4-nitropyridin-1(2H)-ol
3-Amino-2,2-dimethyl-1-propanol
2-Imino-4-nitropyridin-1(2H)-ol
3-Amino-2,2-dimethyl-1-propanol
2-Imino-4-nitropyridin-1(2H)-ol
3-Amino-2,2-dimethyl-1-propanol
2-Imino-4-nitropyridin-1(2H)-ol
3-Amino-2,2-dimethyl-1-propanol
2-Imino-4-nitropyridin-1(2H)-ol
3-Amino-2,2-dimethyl-1-propanol

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